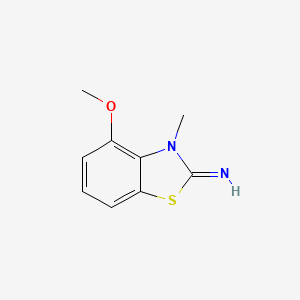
3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It’s used in the preparation of (±)- trans -4- [4-cyano-3- (trifluoromethyl)phenyl]- N - (3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .
Synthesis Analysis
The synthesis of compounds similar to “3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride” often involves the Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .Physical and Chemical Properties Analysis
3,4-Difluorophenyl isocyanate is a liquid at 20°C . It has a boiling point of 85°C at 30 mmHg . Its flash point is 63°C . The specific gravity at 20/20 is 1.34 . The refractive index is 1.50 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Agents
Research on the asymmetric synthesis of enantiomers of certain antibacterial agents shows the importance of structural variations in enhancing the activity against various bacteria. For instance, the S-(+) enantiomer of a quinolonecarboxylic acid derivative was found to be significantly more active than its R-(-) counterpart, underscoring the clinical significance of enantiomeric purity in drug development (Rosen et al., 1988).
Anticonvulsant Activity and Sodium Channel Blocking
The synthesis and evaluation of 3-aminopyrroles for their anticonvulsant activity highlight the role of structural features in interacting with biological targets like voltage-dependent sodium channels. This research emphasizes the importance of chemical modifications for enhancing biological activity and safety profiles (Unverferth et al., 1998).
Analytical Chemistry Applications
O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) is utilized for determining carbonyl-containing compounds across various samples, including environmental and biological matrices. This showcases the compound's versatility in analytical applications, from water analysis to clinical research (Cancilla & Que Hee, 1992).
Fluorinated Compounds in Medicinal Chemistry
The study on 4-fluoropyrrolidine derivatives illustrates their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors, highlighting the role of fluorination in medicinal chemistry for developing new therapeutic agents (Singh & Umemoto, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
The action, efficacy, and stability of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8;/h2-3,6-7,9,14H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOHZUMEDQTYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)

![1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide](/img/structure/B2937694.png)




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)
![N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2937702.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)
![N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2937706.png)


